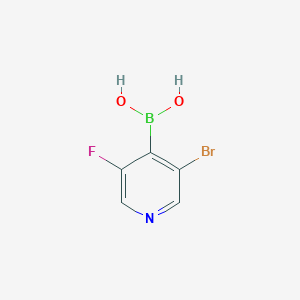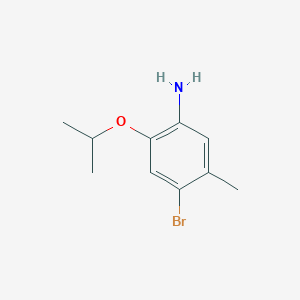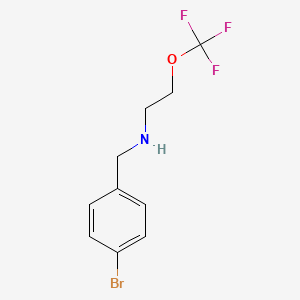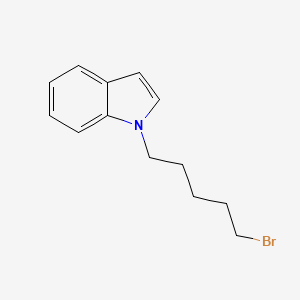
1,3,5-Trimethylbenzene; chromiumtricarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Trimethylbenzene: and chromiumtricarbaldehyde are two distinct chemical compounds with unique properties and applications. 1,3,5-Trimethylbenzene, also known as mesitylene, is an aromatic hydrocarbon with three methyl groups attached to a benzene ring. It is commonly found in coal tar and petroleum. Chromiumtricarbaldehyde, on the other hand, is a coordination compound involving chromium and three formyl groups attached to a benzene ring.
Preparation Methods
1,3,5-Trimethylbenzene
1,3,5-Trimethylbenzene can be synthesized through several methods:
Transalkylation of Xylene: This method involves the reaction of xylene with a solid acid catalyst to produce 1,3,5-trimethylbenzene.
Trimerization of Propyne: This process, which also requires an acid catalyst, yields a mixture of 1,3,5- and 1,2,4-trimethylbenzenes.
Aldol Condensation of Acetone: Catalyzed by sulfuric acid, this method involves the trimerization of acetone to produce mesitylene.
Chromiumtricarbaldehyde
Chromiumtricarbaldehyde can be synthesized through the reduction of 1,3,5-(N-alkyl-N-alkoxy)benzene tricarboxamide using reducing agents such as lithium aluminum hydride or red aluminum in an organic solvent like toluene .
Chemical Reactions Analysis
1,3,5-Trimethylbenzene
1,3,5-Trimethylbenzene undergoes various chemical reactions:
Oxidation: Oxidation with nitric acid yields trimesic acid (benzene-1,3,5-tricarboxylic acid).
Bromination: Bromination of mesitylene produces mesityl bromide.
Organometallic Chemistry: Mesitylene acts as a ligand in organometallic complexes, such as the organomolybdenum complex [(η6-C6H3Me3)Mo(CO)3].
Chromiumtricarbaldehyde
Chromiumtricarbaldehyde can undergo various reactions, including:
Reduction: Reduction with agents like lithium aluminum hydride.
Coordination Chemistry: Formation of coordination complexes with various ligands.
Scientific Research Applications
1,3,5-Trimethylbenzene
1,3,5-Trimethylbenzene is used in:
Organic Synthesis: As a precursor to fine chemicals and in the synthesis of other aromatic compounds.
Solvent: Used as a solvent in various chemical reactions.
Fuel Additive: Added to gasoline to increase octane rating.
Chromiumtricarbaldehyde
Chromiumtricarbaldehyde is used in:
Coordination Chemistry:
Material Science: Used in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
Mechanism of Action
1,3,5-Trimethylbenzene
The primary mechanism of action for 1,3,5-trimethylbenzene involves its reactivity with oxidizing agents. The methyl groups on the benzene ring can undergo oxidation to form various products, such as trimesic acid . The compound can also act as a ligand in organometallic complexes, where it coordinates with metal centers .
Chromiumtricarbaldehyde
Chromiumtricarbaldehyde exerts its effects through coordination chemistry. The formyl groups on the benzene ring can coordinate with chromium, forming stable complexes. These complexes can participate in various catalytic reactions, leveraging the unique properties of chromium .
Comparison with Similar Compounds
1,3,5-Trimethylbenzene
Similar compounds include:
1,2,4-Trimethylbenzene (Pseudocumene): Another isomer of trimethylbenzene with different methyl group positions.
1,2,3-Trimethylbenzene (Hemimellitene): Another isomer with different methyl group positions.
Chromiumtricarbaldehyde
Chromium(III) Acetylacetonate: Another chromium coordination compound with different ligands.
Chromium Hexacarbonyl: A chromium coordination compound with carbonyl ligands.
Conclusion
1,3,5-Trimethylbenzene and chromiumtricarbaldehyde are two distinct compounds with unique properties and applications. 1,3,5-Trimethylbenzene is widely used in organic synthesis, as a solvent, and as a fuel additive, while chromiumtricarbaldehyde is primarily studied for its coordination chemistry and potential applications in catalysis and material science. Understanding their preparation methods, chemical reactions, and applications provides valuable insights into their roles in various scientific fields.
Properties
Molecular Formula |
C12H15CrO3 |
|---|---|
Molecular Weight |
259.24 g/mol |
IUPAC Name |
chromium(3+);methanone;1,3,5-trimethylbenzene |
InChI |
InChI=1S/C9H12.3CHO.Cr/c1-7-4-8(2)6-9(3)5-7;3*1-2;/h4-6H,1-3H3;3*1H;/q;3*-1;+3 |
InChI Key |
QPCVGGCWDMMIEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C)C.[CH-]=O.[CH-]=O.[CH-]=O.[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B11757463.png)
![8-Methylbenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11757464.png)

![3-[(Hydroxyimino)methyl]benzene-1,2-diol](/img/structure/B11757471.png)
![8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol hydrochloride](/img/structure/B11757475.png)
![Dimethyl[(4-methylpiperidin-4-yl)methyl]amine dihydrochloride](/img/structure/B11757483.png)



-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11757518.png)
![Spiro[adamantane-2,1'-cyclohexan]-4'-amine hydrochloride](/img/structure/B11757521.png)

![3,7-Dioxa-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B11757537.png)

